4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorine: The chlorine atom is introduced into the benzothiazole ring through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfamoylation: The N,N-dimethylsulfamoyl group is introduced by reacting the chlorinated benzothiazole with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the benzamide moiety by reacting the sulfamoylated benzothiazole with 4-chlorobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH).
Major Products
Substitution: Substituted benzothiazoles.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Research: Explored for its potential to develop new therapeutic agents.
Chemical Biology: Utilized in chemical biology to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
DNA Interaction: It may interact with DNA, leading to potential anticancer effects by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar benzothiazole core and exhibit anti-inflammatory properties.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives: These derivatives have shown significant anti-inflammatory and analgesic activities.
Uniqueness
4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its N,N-dimethylsulfamoyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
4-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)12-7-8-13-14(9-12)24-16(18-13)19-15(21)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXXYDWLJZZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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